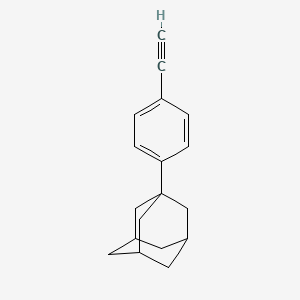

1-(4-Ethynylphenyl)adamantane

概要

説明

1-(4-Ethynylphenyl)adamantane is an organic compound that features an adamantane core substituted with a 4-ethynylphenyl group. Adamantane, a polycyclic hydrocarbon, is known for its diamond-like structure and remarkable stability. The ethynylphenyl group introduces unsaturation, making the compound versatile for various chemical reactions and applications.

準備方法

Synthetic Routes and Reaction Conditions: 1-(4-Ethynylphenyl)adamantane can be synthesized through a multi-step process. One common method involves the Sonogashira-Hagihara cross-coupling reaction. This reaction typically uses a palladium catalyst and a copper co-catalyst to couple an aryl halide with a terminal alkyne. For this compound, the starting materials are 1-bromo-4-iodobenzene and 1-adamantylacetylene .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

化学反応の分析

Types of Reactions: 1-(4-Ethynylphenyl)adamantane undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction: The ethynyl group can be reduced to form alkanes or alkenes.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3).

Major Products:

Oxidation: Formation of 1-(4-carboxyphenyl)adamantane.

Reduction: Formation of 1-(4-ethylphenyl)adamantane.

Substitution: Formation of 1-(4-bromophenyl)adamantane or 1-(4-nitrophenyl)adamantane.

科学的研究の応用

Chemistry

- Building Block for Complex Molecules : The compound serves as a precursor for synthesizing more complex organic molecules and polymers. Its stable adamantane structure combined with the reactive ethynyl group makes it a valuable intermediate in organic synthesis.

Biology

- Molecular Probes : Due to its unique structural characteristics, 1-(4-Ethynylphenyl)adamantane is investigated as a molecular probe in biological systems, potentially aiding in the study of cellular mechanisms and interactions.

Medicine

- Antiviral Properties : Similar to other adamantane derivatives, this compound has been explored for its antiviral capabilities, particularly against influenza viruses. Studies indicate that adamantane derivatives can inhibit viral replication pathways, making them candidates for antiviral drug development .

- Anticancer Potential : The stability and lipophilicity of the adamantane core allow for exploration in anticancer therapies. Research shows that related compounds exhibit anti-proliferative activity against various human tumor cell lines, suggesting that this compound could also possess similar properties .

Industry

- Advanced Materials Development : In industrial applications, this compound is utilized in creating high-performance polymers and nanomaterials. Its unique properties contribute to the development of materials with enhanced mechanical strength and thermal stability.

Case Studies

- Antiviral Activity Study : A study examining adamantane derivatives' effectiveness against influenza A demonstrated that compounds similar to this compound could significantly inhibit viral replication in vitro. This research supports its potential use in developing new antiviral therapies .

- Anticancer Research : Another investigation focused on the anti-proliferative effects of adamantane-linked thiazoles against human cancer cell lines found promising results. The study highlighted the importance of structural modifications (like those seen in this compound) in enhancing biological activity .

作用機序

The mechanism of action of 1-(4-Ethynylphenyl)adamantane is primarily influenced by its structural components:

Molecular Targets: The compound can interact with various biological targets, including enzymes and receptors, due to its lipophilic nature.

Pathways Involved: It can modulate cellular pathways by altering membrane fluidity and stability, impacting signal transduction and molecular recognition processes.

類似化合物との比較

1-(4-Ethynylphenyl)adamantane can be compared with other adamantane derivatives:

1,3,5,7-Tetrakis(4-ethynylphenyl)adamantane: This compound features multiple ethynylphenyl groups, enhancing its reactivity and potential for polymerization.

1-(4-Bromophenyl)adamantane: This derivative is more reactive in substitution reactions due to the presence of the bromine atom.

1-(4-Nitrophenyl)adamantane: Known for its electron-withdrawing nitro group, which influences its chemical behavior in electrophilic reactions.

The uniqueness of this compound lies in its combination of the adamantane core’s stability and the ethynyl group’s reactivity, making it a valuable compound for various applications in research and industry.

生物活性

1-(4-Ethynylphenyl)adamantane is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of adamantane derivatives with ethynyl-substituted phenols. A common synthetic route includes:

- Starting Materials: Adamantane and 4-ethynylphenol.

- Reaction Conditions: The reaction is usually conducted under conditions that promote nucleophilic substitution or coupling reactions, often utilizing palladium-catalyzed cross-coupling techniques.

Antiviral Properties

This compound has been explored for its antiviral properties, particularly against influenza viruses. Adamantane derivatives like amantadine and rimantadine have historically shown efficacy in treating viral infections. The structure of this compound suggests it may exhibit similar antiviral mechanisms by inhibiting viral uncoating and replication processes.

- Mechanism of Action: The compound likely interacts with viral proteins, disrupting the viral lifecycle and preventing infection.

Anticancer Activity

Research indicates that adamantane derivatives possess anticancer properties. For instance, studies have shown that compounds with an adamantane core can inhibit cell proliferation in various cancer cell lines.

- Case Study: A study demonstrated that adamantane-based compounds exhibited significant cytotoxic effects against leukemia and prostate cancer cells, suggesting that this compound may share these properties due to structural similarities with known anticancer agents .

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity: Adamantane derivatives have shown antioxidant properties, which may contribute to their protective effects against oxidative stress in cells .

- Anti-inflammatory Effects: Some studies suggest that these compounds can reduce inflammation by inhibiting pro-inflammatory mediators, which is crucial in cancer progression and viral infections .

Table 1: Biological Activities of this compound

| Biological Activity | Target | Mechanism |

|---|---|---|

| Antiviral | Influenza A | Inhibits viral uncoating |

| Anticancer | Various cancer cell lines | Induces apoptosis |

| Antioxidant | Cellular models | Scavenges free radicals |

| Anti-inflammatory | Inflammatory pathways | Inhibits cytokine release |

Case Studies

- Antiviral Efficacy : A comparative study evaluated the effectiveness of various adamantane derivatives against influenza A. Results indicated that derivatives with ethynyl substitutions showed enhanced antiviral activity compared to non-substituted counterparts .

- Anticancer Research : In vitro studies demonstrated that this compound exhibited significant growth inhibition in human cancer cell lines, particularly those associated with prostate and breast cancers. The compound's mechanism involved the induction of apoptosis through the activation of caspase pathways .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties and optimal storage conditions for 1-(4-Ethynylphenyl)adamantane?

- Answer : The compound has a molecular formula of C₁₈H₂₀, a molecular weight of 236.35 g/mol, and should be stored at 2–8°C to maintain stability. Its adamantane core confers high lipophilicity, which influences solubility in organic solvents like dichloromethane or ether. Storage under inert atmospheres (e.g., argon) is recommended to prevent degradation of the ethynyl group .

Q. What is a reliable synthetic route for this compound?

- Answer : A photoredox-catalyzed method can be adapted from the synthesis of analogous ethynyladamantane derivatives. For example, cesium salts (e.g., 3j) and aryl ethynyl benziodoxolones (e.g., PhEBX) under blue-light irradiation with 4CzIPN as a catalyst yield ethynyl-adamantane products. Column chromatography (SiO₂, pentane) is used for purification, achieving ~28% yield. Reaction optimization may require adjusting equivalents of the ethynylating reagent and catalyst loading .

Q. How can researchers characterize this compound experimentally?

- Methodology :

- NMR : Use ¹H NMR (400 MHz, CDCl₃) to identify aromatic protons (δ 7.19–7.44 ppm) and adamantane cage protons (δ 1.69–2.07 ppm).

- GC-MS : Confirm molecular ion peaks (e.g., m/z 236 for M⁺) and fragmentation patterns.

- Elemental analysis : Validate purity (>98%) and stoichiometry .

Advanced Research Questions

Q. How does the ethynyl group influence the reactivity of this compound in cross-coupling reactions?

- Answer : The ethynyl group enables Sonogashira or Huisgen cycloaddition reactions. However, steric hindrance from the adamantane cage may reduce reaction rates. To mitigate this, use bulky palladium catalysts (e.g., XPhos) or elevated temperatures. Comparative studies with 1-(2-Iodoethyl)adamantane (a more reactive derivative) suggest that ethynyl groups prioritize conjugation over nucleophilic substitution .

Q. What computational methods are suitable for studying the electronic structure of this compound?

- Methodology :

- DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to analyze frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic attack.

- MD simulations : Assess solvent interactions (e.g., in dichloromethane) to model aggregation tendencies due to lipophilicity.

- Reference : Similar approaches have been applied to adamantane-alkene derivatives to explain regioselectivity in ionic alkylation reactions .

Q. How can researchers resolve contradictions in oxidation studies of adamantane derivatives?

- Case Study : Adamantane oxidation yields 1-adamantanol (tertiary C-H) and 2-adamantanol/2-adamantanone (secondary C-H). Discrepancies in product ratios (e.g., 15:85 vs. 42:12:46 for tert-butyl peresters) arise from reaction conditions (e.g., solvent polarity, radical vs. ionic pathways).

- Resolution Strategy :

- Use radical traps (e.g., TEMPO) to confirm mechanistic pathways.

- Compare kinetic isotope effects (KIE) for tertiary vs. secondary C-H bonds.

- Reference controlled studies with NaY zeolite, which show no products in the absence of catalysts .

Q. What functionalization strategies enhance the biological activity of ethynyl-adamantane derivatives?

- Approach :

- Introduce polar groups (e.g., hydroxyethyl or aminoethyl) via nucleophilic substitution to improve water solubility.

- Compare bioactivity with bromo/chloro analogs (e.g., 2-(2-Bromoethyl)adamantane shows higher antiviral potency due to better leaving-group ability).

- Data Table :

Q. Methodological Considerations

- Controlled Experiments : Always include zeolite-free controls (e.g., NaY zeolite) in oxidation studies to rule out non-catalytic pathways .

- Yield Optimization : For photoredox reactions, screen solvents (e.g., dichloromethane vs. acetonitrile) and light wavelengths to maximize ethynyl group incorporation .

- Crystallography : Resolve crystal packing effects (e.g., C–H···π interactions) using single-crystal X-ray diffraction, as demonstrated for phenylethyl-adamantane derivatives .

特性

IUPAC Name |

1-(4-ethynylphenyl)adamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20/c1-2-13-3-5-17(6-4-13)18-10-14-7-15(11-18)9-16(8-14)12-18/h1,3-6,14-16H,7-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYSLGVZYLQPJQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60469932 | |

| Record name | 1-(4-ethynylphenyl)adamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219831-45-5 | |

| Record name | 1-(4-ethynylphenyl)adamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。